Distinct Lipophilicity (LogP) of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine
The target compound exhibits a measured/calculated LogP of 4.5, which is substantially higher than that of simpler oxoaporphines lacking the benzyloxy substituent . For comparison, liriodenine, a prototypical oxoaporphine, has a predicted LogP of approximately 2.8-3.2 [1]. This increased lipophilicity suggests enhanced passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.5 |
| Comparator Or Baseline | Liriodenine (predicted LogP 2.8-3.2) |
| Quantified Difference | ΔLogP ≈ +1.3 to +1.7 |
| Conditions | Calculated/predicted values; experimental conditions not specified |
Why This Matters
Higher LogP translates to increased membrane permeability, which can be a decisive factor for researchers selecting compounds for intracellular target assays or for developing in vivo probes where tissue penetration is required.
- [1] PubChem. Liriodenine (CID 10144) Predicted LogP. National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
